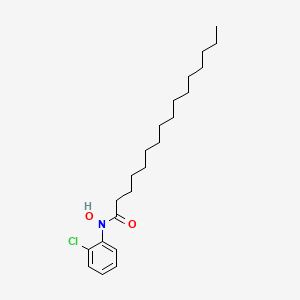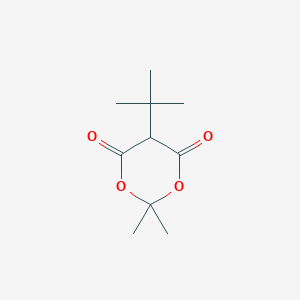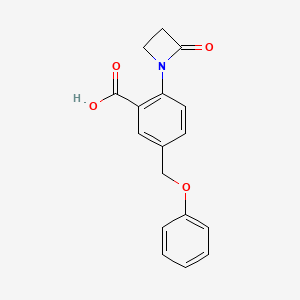
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidinone ring, which is a four-membered lactam, and a benzoic acid moiety substituted with a phenoxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, followed by subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The azetidinone ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid moiety.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidinone ring may yield a more oxidized lactam, while substitution reactions can introduce various functional groups to the phenoxymethyl moiety.
Aplicaciones Científicas De Investigación
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The azetidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxymethyl group can enhance the compound’s binding affinity to specific targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Oxoazetidin-1-yl)-N-phenylcyclohexanecarboxamide: Similar azetidinone structure but with different substituents.
N-(2-propenyl)-β-lactams: Precursor compounds used in the synthesis of azetidinone derivatives.
Uniqueness
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
81461-96-3 |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid |
InChI |
InChI=1S/C17H15NO4/c19-16-8-9-18(16)15-7-6-12(10-14(15)17(20)21)11-22-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,20,21) |
Clave InChI |
ANXYAZSGTFSRDP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1=O)C2=C(C=C(C=C2)COC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


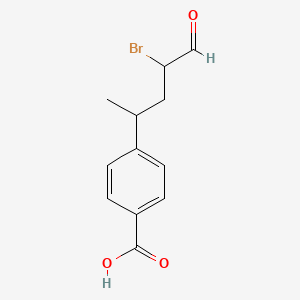
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
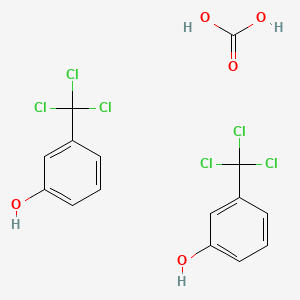

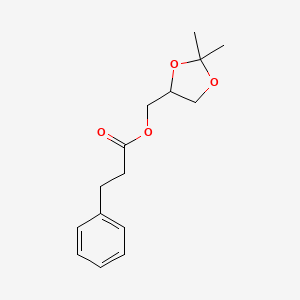
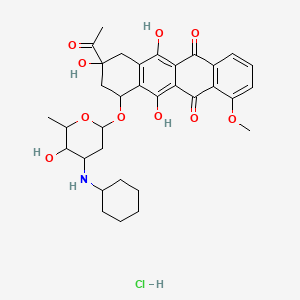
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)

![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
